molecular formula C13H7ClF2O2 B6364800 2-Chloro-5-(2,5-difluorophenyl)benzoic acid CAS No. 1179747-48-8

2-Chloro-5-(2,5-difluorophenyl)benzoic acid

Cat. No.: B6364800
CAS No.: 1179747-48-8
M. Wt: 268.64 g/mol
InChI Key: WSRYOFUSBFAHLN-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,5-difluorophenyl)benzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical properties and reactivity. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,5-difluorophenyl)benzoic acid typically involves the chlorination and fluorination of benzoic acid derivativesThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,5-difluorophenyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-(2,5-difluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,5-difluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5-difluorobenzoic acid
  • 2-Chloro-4-(2,5-difluorophenyl)benzoic acid
  • 2-Chloro-5-(trifluoromethyl)benzoic acid

Uniqueness

2-Chloro-5-(2,5-difluorophenyl)benzoic acid is unique due to the specific positioning of chlorine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-5-(2,5-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-11-3-1-7(5-10(11)13(17)18)9-6-8(15)2-4-12(9)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRYOFUSBFAHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681218
Record name 4-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179747-48-8
Record name 4-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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